

3-Bromo-5-(difluoromethyl)pyridine: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-5-(difluoromethyl)pyridine
Cat. No.:	B1330949

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and utility of **3-Bromo-5-(difluoromethyl)pyridine** as a versatile building block in modern organic synthesis. The strategic placement of the bromine atom and the difluoromethyl group on the pyridine ring makes this compound a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The difluoromethyl group, a bioisostere of a hydroxyl or thiol group, can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity, without introducing a large steric footprint. The bromo substituent serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for **3-Bromo-5-(difluoromethyl)pyridine** is not extensively published, its fundamental properties can be compiled from various chemical supplier databases and inferred from analogous structures.

Table 1: Physicochemical Properties of **3-Bromo-5-(difluoromethyl)pyridine**

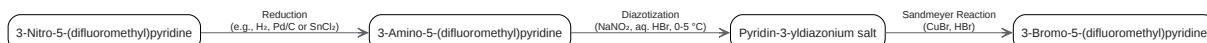

Property	Value	Source
CAS Number	114468-04-1	BLD Pharm[1]
Molecular Formula	C ₆ H ₄ BrF ₂ N	PubChem
Molecular Weight	208.00 g/mol	BLD Pharm[1]
Appearance	Not specified	-
Melting Point	Not specified	-
Boiling Point	Not specified	-
SMILES	C1=C(C=NC=C1Br)C(F)F	PubChem
InChI	InChI=1S/C6H4BrF2N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H	PubChem

Table 2: Spectroscopic Data for **3-Bromo-5-(difluoromethyl)pyridine** and Related Compounds

Data Type	Description	Source
¹ H NMR	Data is available but not publicly detailed. Expected signals would include aromatic protons and a triplet for the CHF ₂ proton.	BLD Pharm[1]
¹³ C NMR	Data is available but not publicly detailed.	BLD Pharm[1]
LC-MS	Data is available.	BLD Pharm[1]
¹ H NMR of 3-Bromo-5-(difluoromethoxy)pyridine	Representative spectrum available, showing distinct aromatic and difluoromethoxy signals.	ChemicalBook[2]

Synthesis of 3-Bromo-5-(difluoromethyl)pyridine

A definitive, published experimental protocol for the synthesis of **3-Bromo-5-(difluoromethyl)pyridine** is not readily available. However, a highly plausible and commonly employed synthetic route for the introduction of a bromine atom at the 3-position of a pyridine ring involves the Sandmeyer reaction, starting from the corresponding 3-aminopyridine. This multi-step synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **3-Bromo-5-(difluoromethyl)pyridine**.

Experimental Protocol: Representative Sandmeyer Reaction

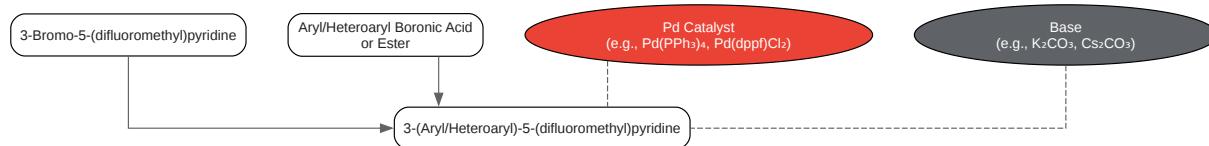
This protocol is a representative example for the conversion of an aminopyridine to a bromopyridine and has been adapted from established procedures for similar substrates.

Step 1: Diazotization of 3-Amino-5-(difluoromethyl)pyridine

- To a stirred solution of 3-amino-5-(difluoromethyl)pyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) at 0-5 °C, a solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
- The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

- In a separate flask, copper(I) bromide (CuBr, 1.2 eq) is dissolved in 48% aqueous HBr.
- The cold diazonium salt solution from Step 1 is added portion-wise to the CuBr solution, with vigorous stirring. Effervescence (evolution of N₂ gas) is observed.


- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete conversion.
- The mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford **3-Bromo-5-(difluoromethyl)pyridine**.

Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

3-Bromo-5-(difluoromethyl)pyridine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules. The reactivity of the C-Br bond allows for the formation of new bonds with a wide range of coupling partners.

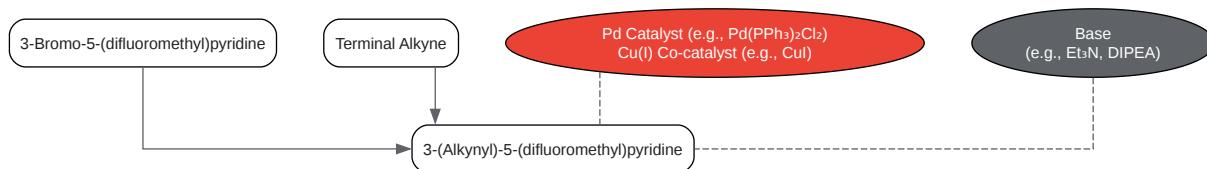
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.

[Click to download full resolution via product page](#)

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines


Parameter	Typical Conditions
Catalyst	Pd(PPh ₃) ₄ , Pd(dppf)Cl ₂ , Pd(OAc) ₂ with a phosphine ligand
Catalyst Loading	1-5 mol%
Base	K ₂ CO ₃ , K ₃ PO ₄ , Cs ₂ CO ₃ , Na ₂ CO ₃
Solvent	Toluene, Dioxane, DMF, often with water
Temperature	80-120 °C
Reaction Time	2-24 hours
Yield	60-95% (substrate dependent)

Representative Experimental Protocol: Suzuki-Miyaura Coupling

- To a degassed mixture of **3-Bromo-5-(difluoromethyl)pyridine** (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent (e.g., a 4:1 mixture of dioxane and water), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) is added.
- The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
- After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The residue is purified by column chromatography to yield the desired biaryl product.

Sonogashira Coupling

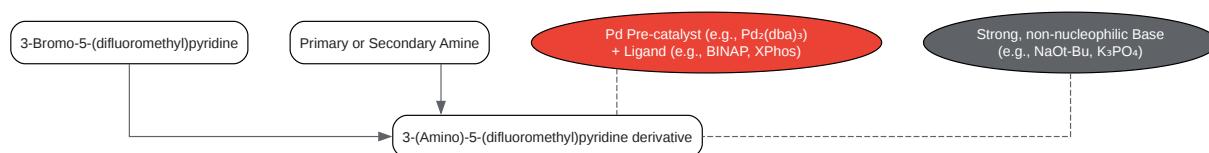
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

[Click to download full resolution via product page](#)

Caption: General scheme for the Sonogashira coupling reaction.

Table 4: Representative Conditions for Sonogashira Coupling of Bromopyridines

Parameter	Typical Conditions
Pd Catalyst	$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, $\text{Pd}(\text{PPh}_3)_4$
Cu Co-catalyst	CuI
Catalyst Loading	Pd: 1-5 mol%, Cu: 2-10 mol%
Base	Triethylamine (Et_3N), Diisopropylethylamine (DIPEA)
Solvent	THF, DMF, Toluene
Temperature	Room temperature to 80 °C
Reaction Time	2-16 hours
Yield	70-98%


Representative Experimental Protocol: Sonogashira Coupling[3]

- To a solution of **3-Bromo-5-(difluoromethyl)pyridine** (1.0 eq) and the terminal alkyne (1.2 eq) in a degassed solvent such as THF or a mixture of THF and triethylamine, the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%) and copper(I) iodide (10 mol%) are added.

- The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
- The reaction mixture is filtered through a pad of celite to remove the catalysts, and the filtrate is concentrated.
- The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.
- Purification by column chromatography affords the alkynylated pyridine.

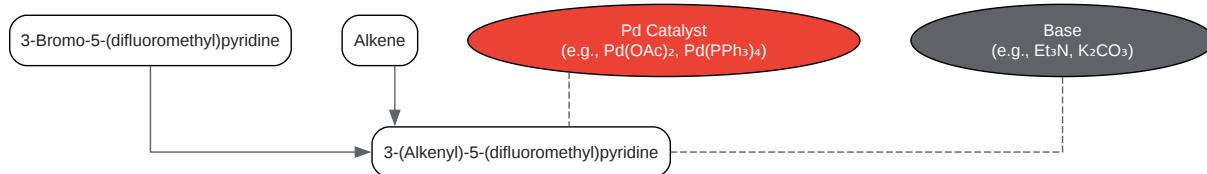
Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines, forming a C-N bond between an aryl halide and an amine.

[Click to download full resolution via product page](#)

Caption: General scheme for the Buchwald-Hartwig amination.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines


Parameter	Typical Conditions
Pd Source	Pd(OAc) ₂ , Pd ₂ (dba) ₃
Ligand	BINAP, Xantphos, XPhos, SPhos
Catalyst Loading	1-5 mol%
Base	NaOt-Bu, KOt-Bu, Cs ₂ CO ₃ , K ₃ PO ₄
Solvent	Toluene, Dioxane, THF
Temperature	80-110 °C
Reaction Time	4-24 hours
Yield	65-95%

Representative Experimental Protocol: Buchwald-Hartwig Amination[4]

- A reaction vessel is charged with the palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) under an inert atmosphere.
- A solution of **3-Bromo-5-(difluoromethyl)pyridine** (1.0 eq) and the amine (1.2 eq) in an anhydrous, degassed solvent like toluene is added.
- The mixture is heated to 100 °C for 16 hours.
- After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated.
- The crude product is purified by column chromatography.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.

[Click to download full resolution via product page](#)

Caption: General scheme for the Heck reaction.

Table 6: Representative Conditions for Heck Reaction of Bromopyridines

Parameter	Typical Conditions
Catalyst	Pd(OAc) ₂ , PdCl ₂ , Pd(PPh ₃) ₄
Ligand	PPh ₃ , P(o-tol) ₃ (often optional)
Catalyst Loading	1-5 mol%
Base	Et ₃ N, NaOAc, K ₂ CO ₃
Solvent	DMF, Acetonitrile, Toluene
Temperature	100-140 °C
Reaction Time	6-48 hours
Yield	50-90%

Representative Experimental Protocol: Heck Reaction

- A mixture of **3-Bromo-5-(difluoromethyl)pyridine** (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., triethylamine, 2.0 eq) in a polar aprotic solvent like DMF is prepared in a sealed tube.
- If required, a phosphine ligand is added.

- The mixture is degassed and heated to 120 °C for 24 hours.
- After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
- The organic extracts are washed, dried, and concentrated.
- The product is purified by column chromatography.

Conclusion

3-Bromo-5-(difluoromethyl)pyridine is a highly valuable and versatile building block for organic synthesis. Its utility is primarily derived from the presence of a reactive bromine atom, which can be readily functionalized through a variety of palladium-catalyzed cross-coupling reactions, and the difluoromethyl group, which can impart desirable properties to the target molecules. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and representative protocols for its application in key synthetic transformations, highlighting its potential for the development of novel pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [3-Bromo-5-(difluoromethyl)pyridine: A Technical Guide for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330949#3-bromo-5-difluoromethyl-pyridine-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com